Cas no 2091271-08-6 (Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl-)

Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl-
-
- Inchi: 1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,15)
- InChI Key: XHOKUIFNMHMIIZ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1(C(=O)O)CC1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 287
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3
Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382395-0.05g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 0.05g |
$983.0 | 2025-03-16 | |
Enamine | EN300-382395-0.1g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 0.1g |
$1031.0 | 2025-03-16 | |
Enamine | EN300-382395-2.5g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 2.5g |
$2295.0 | 2025-03-16 | |
Enamine | EN300-382395-0.25g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 0.25g |
$1078.0 | 2025-03-16 | |
Enamine | EN300-382395-5.0g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 5.0g |
$3396.0 | 2025-03-16 | |
Enamine | EN300-382395-0.5g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 0.5g |
$1124.0 | 2025-03-16 | |
Enamine | EN300-382395-1.0g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 1.0g |
$1172.0 | 2025-03-16 | |
Enamine | EN300-382395-10.0g |
1-(3-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2091271-08-6 | 95.0% | 10.0g |
$5037.0 | 2025-03-16 |
Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- Related Literature
-
1. Back matter
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl-
Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- (CAS No. 2091271-08-6): A Comprehensive Overview
Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- is a specialized organic compound with the CAS number 2091271-08-6. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The presence of a cyclopropane ring, a fluorophenyl group, and a dimethyl substitution pattern makes this molecule a promising candidate for various biochemical and medicinal applications.
The chemical structure of Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- consists of a cyclopropane core attached to a carboxylic acid functional group, with a 3-fluorophenyl moiety and two methyl groups at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for designing novel pharmaceutical agents. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The incorporation of a 3-fluorophenyl group into Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- not only improves its solubility but also modulates its interactions with biological targets. This has led to several studies exploring its potential as an intermediate in the synthesis of bioactive molecules.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The cyclopropane ring is known for its strain energy, which can be exploited to enhance the reactivity of adjacent functional groups. This property makes Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.
Recent research has demonstrated the effectiveness of this compound in various pharmacological assays. For instance, studies have shown that derivatives of Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- exhibit significant inhibitory activity against certain enzymes and receptors involved in inflammatory and infectious diseases. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions further enhances its binding affinity to biological targets.
The synthesis of Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the cyclopropane ring can be achieved through various methods, including ring-closing metathesis and cyclopropanation reactions. The subsequent functionalization with a 3-fluorophenyl group and dimethyl groups requires careful optimization to ensure high yield and purity.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary findings suggest that it exhibits moderate to high potency against several disease-related targets. Its ability to cross the blood-brain barrier and reach therapeutic concentrations makes it a promising candidate for central nervous system (CNS) drug development. Additionally, its metabolic stability suggests that it may have a longer half-life compared to non-fluorinated analogs.
The use of computational methods has further advanced the understanding of how Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- interacts with biological systems. Molecular docking simulations have been employed to predict binding affinities and identify potential lead compounds for further optimization. These computational approaches have complemented experimental efforts by providing insights into the molecular recognition processes involved.
In conclusion, Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl- (CAS No. 2091271-08-6) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for designing novel bioactive molecules with improved pharmacokinetic properties. Continued research into this compound is expected to yield valuable insights into its applications in drug development and therapeutic interventions.
2091271-08-6 (Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)-2,2-dimethyl-) Related Products
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)




